molecular formula C10H5F6N5O3 B584628 9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine CAS No. 1346603-59-5

9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine

Cat. No.: B584628
CAS No.: 1346603-59-5
M. Wt: 360.191
InChI Key: ABDWVOLYEZFKFJ-FIBGUPNXSA-N
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Description

9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine is a synthetic compound used primarily in biochemical and proteomics research. It is characterized by its molecular formula C10H2D3F6N5O3 and is known for its stability and unique isotopic labeling with deuterium .

Preparation Methods

The synthesis of 9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine involves multiple steps, starting with the preparation of the guanine core. The trifluoroacetyl and trifluoroacetamide groups are introduced through specific chemical reactions under controlled conditions. Industrial production methods often involve the use of high-purity reagents and solvents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine involves its interaction with specific molecular targets and pathways. The trifluoroacetyl and trifluoroacetamide groups contribute to its reactivity and stability, allowing it to participate in various biochemical processes. The deuterium labeling enhances its utility in tracing metabolic pathways and studying reaction kinetics .

Comparison with Similar Compounds

Compared to other similar compounds, 9-N-Trifluoroacetyl-2-trifluoroacetamide-6-O-methyl-d3-guanine stands out due to its unique isotopic labeling and stability. Similar compounds include:

Properties

CAS No.

1346603-59-5

Molecular Formula

C10H5F6N5O3

Molecular Weight

360.191

IUPAC Name

2,2,2-trifluoro-N-[6-(trideuteriomethoxy)-9-(2,2,2-trifluoroacetyl)purin-2-yl]acetamide

InChI

InChI=1S/C10H5F6N5O3/c1-24-5-3-4(21(2-17-3)7(23)10(14,15)16)18-8(19-5)20-6(22)9(11,12)13/h2H,1H3,(H,18,19,20,22)/i1D3

InChI Key

ABDWVOLYEZFKFJ-FIBGUPNXSA-N

SMILES

COC1=NC(=NC2=C1N=CN2C(=O)C(F)(F)F)NC(=O)C(F)(F)F

Origin of Product

United States

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